2-Methoxy-4-(4-methylphenyl)benzoic acid
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Overview
Description
2-Methoxy-4-(4-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a methoxy group and a methylphenyl group attached to the benzoic acid core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with methoxybenzoic acid under specific conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as esterification, hydrolysis, and purification to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-Methoxy-4-(4-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzoic acid: This is a positional isomer of 2-Methoxy-4-(4-methylphenyl)benzoic acid and shares similar chemical properties.
2-Methoxy-4-methylbenzoic acid: Another related compound with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a methylphenyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-4-(4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-8-13(15(16)17)14(9-12)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFCBPZTGFKFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647834 |
Source
|
Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-28-3 |
Source
|
Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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